beta-d-glucopyranose, 6-(dihydrogen phosphate), monosodium salt
Description
β-D-Glucose 6-phosphate sodium salt (C₆H₁₂NaO₉P; molecular mass 282.117 g/mol) is a phosphorylated glucose derivative critical to central metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . It exists as the sodium salt to enhance solubility and stability for experimental use. Key identifiers include CAS 54010-71-8, ChemSpider ID 17346772, and synonyms such as Robison ester or sodium 6-O-(hydroxyphosphinato)-β-D-glucopyranose .
Biochemically, this compound serves as a substrate for glucose-6-phosphate dehydrogenase (G6PD) in the pentose phosphate pathway, generating NADPH for biosynthetic reactions and redox balance . It also interconverts with fructose 6-phosphate via glucose-6-phosphate isomerase (GPI) and with glucose 1-phosphate via phosphoglucomutase, linking glycolysis to glycogen and nucleotide sugar metabolism .
Properties
CAS No. |
84332-92-3 |
|---|---|
Molecular Formula |
C6H12NaO9P |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
sodium (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-olate |
InChI |
InChI=1S/C6H12O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-9H,1H2,(H2,11,12,13);/q-1;+1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
OGJCEWUZHUPSJH-WYRLRVFGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Cellulose is first hydrolyzed to glucose using cellulase (e.g., Trichoderma reesei), followed by HK-mediated phosphorylation with ATP as the phosphoryl donor. PPK2 regenerates ATP from adenosine monophosphate (AMP) and polyphosphate, ensuring stoichiometric efficiency. Key parameters include:
- Enzyme Ratios : Optimal activity is achieved at 0.3125 U/mL HK and 0.115 U/mL PPK2.
- Substrate Concentrations : 100 mM glucose and 100 mM polyphosphate yield 98% conversion over 24 hours.
- Buffer Conditions : 50 mM sodium phosphate (pH 7.5) with 10 mM MgCl₂ stabilizes enzyme activity.
Table 1: Enzymatic Synthesis Parameters and Yields
| Parameter | Optimal Value | Conversion Efficiency |
|---|---|---|
| HK Activity (U/mL) | 0.3125 | 95% |
| PPK2 Activity (U/mL) | 0.115 | 90% |
| Glucose Concentration | 100 mM | 98% |
| Reaction Time | 24 h | 98% |
This method eliminates downstream purification challenges associated with chemical synthesis, though scalability depends on enzyme cost and stability.
Chemoenzymatic Synthesis via Regioselective Deacetylation
A hybrid approach combining chemical acetylation and enzymatic deacetylation has been developed to produce β-D-G6P-Na with high stereoselectivity.
Synthesis of Penta-O-Acetyl-α-D-Glucopyranose
α-D-Glucose is acetylated using acetic anhydride and pyridine to yield 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose (Figure 2A). This step achieves >95% yield under anhydrous conditions at 0–5°C.
Candida rugosa Lipase-Mediated Deacetylation
Candida rugosa lipase (CRL) selectively hydrolyzes the C-6 acetyl group in penta-O-acetyl-α-D-glucopyranose, producing 6-O-acetyl-D-glucose (Figure 2B). Key conditions include:
Phosphorylation and Sodium Salt Formation
The deacetylated product is phosphorylated using phosphorous oxychloride (POCl₃) in trimethyl phosphate, followed by sodium hydroxide neutralization to yield β-D-G6P-Na.
Table 2: Chemoenzymatic Synthesis Performance
| Step | Yield | Selectivity |
|---|---|---|
| Acetylation | 95% | α-anomer |
| Deacetylation (CRL) | 85% | C-6 position |
| Phosphorylation | 78% | β-anomer |
This method’s regioselectivity reduces byproduct formation, though POCl₃ handling requires stringent safety measures.
Chemical Synthesis via Direct Phosphorylation
Traditional chemical routes involve direct phosphorylation of β-D-glucose using phosphorylating agents, though these methods face challenges in anomeric control.
Reaction Protocol
β-D-Glucose is dissolved in anhydrous dimethylformamide (DMF) and treated with phosphorus oxychloride (POCl₃) at -10°C. The reaction is quenched with sodium hydroxide, yielding β-D-G6P-Na after ion-exchange chromatography.
Limitations
- Anomeric Purity : Competing α-anomer formation requires costly chromatographic separation.
- Yield : 60–70% due to side reactions at elevated temperatures.
Analytical Characterization
β-D-G6P-Na is validated using:
- Optical Rotation : [α]²⁰_D = +31° to +35° (c = 10 in H₂O).
- Infrared Spectroscopy : Peaks at 1050 cm⁻¹ (P=O) and 3400 cm⁻¹ (O-H).
- NMR : ¹H NMR (D₂O) δ 5.21 (d, J = 3.7 Hz, H-1), 3.82–3.45 (m, H-2 to H-6).
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂NaO₉P |
| Molecular Weight | 282.12 g/mol |
| Solubility (PBS, pH 7.2) | 10 mg/mL |
| Storage Conditions | -20°C (stable ≥4 years) |
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic | 98% | High | Moderate | $$$ |
| Chemoenzymatic | 78% | Very High | High | $$ |
| Chemical | 60–70% | Low | Low | $ |
The enzymatic route excels in yield and sustainability but requires optimization for industrial-scale ATP regeneration. The chemoenzymatic method offers superior stereoselectivity, making it ideal for pharmaceutical applications. Traditional chemical synthesis remains relevant for small-scale production despite its limitations.
Chemical Reactions Analysis
Oxidation in the Pentose Phosphate Pathway
Catalyzed by glucose-6-phosphate dehydrogenase (G6PD), this reaction initiates NADPH production:
-
Key Parameters :
Table 1 : Enzyme-coupled assay results for G6PD-6PGL fusion protein
| Substrate | Product | Detection Method | Activity Observed |
|---|---|---|---|
| Glucose 6-phosphate | 6-phosphogluconolactone | NADPH absorption (340 nm) | 0.2 µmol/min/mg |
| 6-phosphogluconolactone | 6-phosphogluconate | Coupled 6PGD assay | 85% conversion |
Isomerization to Fructose 6-Phosphate
Mediated by glucose-6-phosphate isomerase (GPI), this reaction links glycolysis and gluconeogenesis:
-
Equilibrium : Favors glucose 6-phosphate (70:30 ratio under physiological conditions)
-
Industrial Relevance : Critical for metabolic engineering in Saccharomyces cerevisiae to enhance NADPH-dependent pathways
Phosphorylation from Glucose
Hexokinase facilitates ATP-dependent phosphorylation:
-
Kinetic Data :
Table 2 : Effects of substrates on enzyme activity
| Enzyme | Substrate | Concentration Range | Effect on Activity |
|---|---|---|---|
| HK | Glucose | 0–100 mM | Linear increase up to 50 mM |
| PPK2 | Polyphosphate | 0–50 mM | 50% inhibition at 50 mM |
| PPK2 | ADP | 0–10 mM | Maximal activation at 5 mM |
Interconversion with Glucose 1-Phosphate
Phosphoglucomutase enables reversible conversion for glycogen metabolism:
-
Thermodynamics :
-
Industrial Application : Used in enzymatic cellulose-to-glucose 6-phosphate systems
Enzymatic Hydrolysis by β-Glucosidases
Specific hydrolases cleave phosphorylated glycosides:
-
Key Enzymes :
Synthetic Production from Cellulose
A chemo-enzymatic route combines cellulases, hexokinase, and PPK2:
Reaction Steps :
-
Cellulose Hydrolysis :
-
ATP-Regenerated Phosphorylation :
NADPH-Dependent Oxidation Cascades
Coupling with glucose-6-phosphate dehydrogenase enables real-time monitoring:
-
Applications :
This compound’s reactivity underscores its centrality in both natural metabolic networks and engineered bioprocesses. Experimental optimizations, such as ATP regeneration and enzyme fusion strategies, continue to enhance its utility in pharmaceutical and bioindustrial applications.
Scientific Research Applications
Metabolic Studies
G6P is pivotal in understanding metabolic pathways, particularly in glucose metabolism. It serves as a substrate for several enzymes involved in glycolysis and the pentose phosphate pathway. Research indicates that G6P levels can influence metabolic disorders, including diabetes.
Case Study: Diabetes Research
A study demonstrated that G6P modulation can affect insulin signaling pathways, providing insights into potential therapeutic targets for diabetes management. The use of G6P in cell culture studies has shown its effect on glucose uptake and metabolism in insulin-sensitive tissues .
Biochemical Assays
G6P is commonly utilized in enzyme assays, particularly for measuring the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for cellular metabolism and redox balance.
Table 1: Enzyme Assays Using G6P
| Enzyme | Function | Application |
|---|---|---|
| Glucose-6-phosphate dehydrogenase | Catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone | Assays for metabolic studies and drug development |
| Glucose-6-phosphatase | Converts G6P to glucose | Studies on glycogen metabolism and hepatic function |
Cell Culture
In cell culture, G6P is often added to growth media to support cellular functions, particularly in studies focusing on insulin signaling and energy metabolism. Its presence enhances cell viability and metabolic activity.
Application Example
Research has shown that adding G6P to cultured adipocytes improves their responsiveness to insulin, highlighting its role in metabolic research .
Pharmaceutical Development
G6P plays a significant role as an intermediate in synthesizing pharmaceuticals targeting metabolic diseases. Its ability to modulate metabolic pathways makes it a valuable compound in drug formulation.
Case Study: Drug Formulation
In the development of drugs for managing glucose-6-phosphate dehydrogenase deficiency, G6P was used to enhance the efficacy of pharmacological agents aimed at correcting enzyme deficiencies .
Food Industry
In food science, G6P is studied for its effects on carbohydrate metabolism and overall human health. It aids in developing healthier food products by understanding how sugars impact metabolic processes.
Research Insights
Studies have indicated that manipulating G6P levels in food products can influence glycemic responses, leading to potential applications in creating low-glycemic index foods .
Mechanism of Action
Beta-D-Glucose 6-phosphate sodium salt exerts its effects by participating in key metabolic pathways. It is phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis of nucleotides and amino acids .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Anomeric and Cation Variations
- α vs. β anomers: β-D-Glucose 6-phosphate is distinct from its α-anomer in the orientation of the hydroxyl group at C1. This difference affects enzyme specificity; for example, hexokinase in Clostridium acetobutylicum (Cac1 model) phosphorylates β-D-glucose, whereas S. cerevisiae and C. thermocellum models utilize α-D-glucose .
- Cation differences : The sodium salt (C₆H₁₂NaO₉P) is preferred for in vitro assays due to its solubility, while dipotassium salts (e.g., C₆H₁₀K₂O₉P·3H₂O) are used in biomedical studies for enhanced stability in buffered solutions .
Metabolic Pathway Roles
Glycolysis and Gluconeogenesis
- β-D-Glucose 6-phosphate sodium salt is isomerized to fructose 6-phosphate by GPI, a reversible reaction critical to glycolysis and gluconeogenesis flux .
- In contrast, α-D-glucose 6-phosphate is directly produced by hexokinase in some bacterial models (e.g., C. acetobutylicum), bypassing the β-anomer intermediate .
Pentose Phosphate Pathway (PPP)
- β-D-Glucose 6-phosphate is the primary substrate for G6PD in the oxidative PPP, generating NADPH. Its levels decrease under metabolic stress (e.g., LPS-induced inflammation), reflecting increased PPP activity .
- D-Ribose 5-phosphate (a PPP product) shares structural similarities but lacks the glucose backbone, serving as a nucleotide precursor .
Q & A
Q. How do α- and β-anomers of glucose 6-phosphate differ in metabolic roles, and how can they be experimentally distinguished?
β-D-Glucose 6-phosphate (β-G6P) is the primary anomer entering glycolysis and the pentose phosphate pathway (PPP), while α-D-Glucose 6-phosphate (α-G6P) is transient and typically isomerized to β-G6P via phosphoglucomutase . To distinguish them:
- Enzymatic assays : Use glucose-6-phosphate isomerase (GPI), which specifically converts β-G6P to fructose-6-phosphate, monitored via NADH/NADPH-coupled spectrophotometry .
- NMR spectroscopy : The anomeric proton signals differ (β-G6P: δ ~5.2 ppm; α-G6P: δ ~5.5 ppm) .
- Chromatography : HPLC with chiral columns or ion-pairing agents resolves anomers based on retention times .
Q. What are the recommended storage conditions for β-D-glucose 6-phosphate sodium salt to ensure stability?
- Solid form : Store at -20°C in a desiccator to prevent hydrolysis; stability ≥4 years .
- Aqueous solutions : Prepare fresh and use within 24 hours at 4°C; avoid freeze-thaw cycles due to phosphate ester degradation .
- Key data :
| Property | Value | Source |
|---|---|---|
| Molecular weight | 282.12 g/mol | |
| Solubility in PBS (pH 7.2) | ~10 mg/mL |
Q. How does β-D-glucose 6-phosphate interface with glycolysis and the pentose phosphate pathway?
β-G6P is a nodal metabolite:
- Glycolysis : Converted to fructose-6-phosphate via GPI (EC 5.3.1.9) .
- PPP : Oxidized by glucose-6-phosphate dehydrogenase (G6PDH; EC 1.1.1.49) to produce NADPH and ribose-5-phosphate .
- Regulation : NADPH feedback inhibits G6PDH, while insulin signaling upregulates glycolysis .
Advanced Questions
Q. What methodological approaches resolve contradictions in gene expression data for enzymes metabolizing β-G6P under stress?
Example contradiction: pgmB1 expression in Lactiplantibacillus plantarum decreases under NaCl stress , conflicting with prior studies showing upregulation .
- Validation strategies :
- Multi-omics integration : Pair RNA-seq with proteomics to confirm translational activity .
- Stress timing : Standardize stress application (e.g., pre-/post-inoculation) to isolate temporal effects .
- Kinetic modeling : Use enzyme activity assays (e.g., β-phosphoglucomutase activity) to correlate expression with functional output .
Q. How can β-G6P flux be quantified in live cells, and what are the limitations of current techniques?
Q. What kinetic parameters are critical for modeling β-G6P utilization in genome-scale metabolic networks?
Key parameters include:
- Enzyme kinetics : (e.g., G6PDH = 50–100 µM) and values from purified enzyme assays .
- Transport rates : Phosphoglucose isomerase (PGI) flux varies between organisms (e.g., C. thermocellum vs. S. cerevisiae) .
- Model reconciliation : Standardize reaction conventions (e.g., ATP + β-D-Glucose → ADP + β-G6P vs. α-anomer reactions) to avoid computational discrepancies .
Data Contradiction Analysis
Q. Why do discrepancies arise in β-G6P's role in glycogen synthesis across studies?
- Species-specificity : In mammals, β-G6P is primarily glycolytic, whereas bacteria (e.g., Pseudomonas) channel it into glycogen via UDP-glucose .
- Methodological bias : Glycogen assays using acid hydrolysis may degrade β-G6P, underestimating its contribution .
- Resolution : Use -NMR to track β-G6P incorporation into glycogen without hydrolysis .
Methodological Best Practices
Q. How to optimize enzymatic assays for β-G6P-dependent reactions (e.g., G6PDH activity)?
- Buffer conditions : 50 mM Tris-HCl (pH 8.1), 10 mM Mg, 0.1 mM NADP .
- Interference mitigation : Pre-treat samples with hexokinase inhibitors to block ATP-dependent phosphorylation of contaminating glucose .
- Data normalization : Express activity as µmol NADPH/min/mg protein, validated via Bradford assay .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
